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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a selection of "New Red" fluorophores

optimized for super-resolution microscopy. This guide includes their photophysical properties,

detailed experimental protocols for various super-resolution techniques, and examples of their

application in studying key signaling pathways.

I. Introduction to "New Red" Fluorophores for
Super-Resolution Microscopy
The advent of super-resolution microscopy has broken the diffraction barrier, enabling

visualization of cellular structures and molecular interactions with unprecedented detail. A

critical component of these advanced imaging techniques is the development of bright,

photostable, and photoswitchable fluorophores. "New Red" fluorescent probes, emitting in the

longer wavelength spectrum, are particularly advantageous as they minimize phototoxicity and

cellular autofluorescence, allowing for clearer imaging deep within samples. This document

focuses on a selection of recently developed red fluorophores that have demonstrated

exceptional performance in techniques such as Stimulated Emission Depletion (STED),

Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization

Microscopy (PALM).
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The selection of an appropriate fluorophore is critical for the success of any super-resolution

experiment. The following tables summarize the key photophysical properties of several "New
Red" dyes and fluorescent proteins, facilitating a direct comparison of their performance

characteristics.

Table 1: Photophysical Properties of Selected "New Red" Organic Dyes

Fluoroph
ore

Excitatio
n Max
(nm)

Emission
Max (nm)

Molar
Extinctio
n
Coefficie
nt
(M⁻¹cm⁻¹)

Quantum
Yield

Fluoresce
nce
Lifetime
(ns)

Recomme
nded
STED
Depletion
(nm)

Abberior

STAR RED
638 655 120,000 0.90 3.4 750 - 800

Abberior

STAR 635
635 655 110,000 - 2.8 750 - 800

Abberior

STAR

635P

633 654 120,000 - - 750 - 800

Abberior

LIVE RED
629 647 110,000 - 4.5 750 - 800

CF®583R 583 606 - - - -

CF®597R 597 620 - - - -

Table 2: Photophysical Properties of Selected "New Red" Fluorescent Proteins
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Fluoresce
nt Protein

Excitatio
n Max
(nm)

Emission
Max (nm)

Molar
Extinctio
n
Coefficie
nt
(M⁻¹cm⁻¹)

Quantum
Yield

Brightnes
s ¹

Photosta
bility
(Bleachin
g Half-
Time)

mScarlet3 569 594 104,000 0.75 78.0 -

mRuby3 558 592 128,000 0.45 57.6

200%

improveme

nt over

mRuby2

PA-

TagRFP

(activated)

562 595 66,000 0.38 25.1

1.2-fold

slower

photobleac

hing than

PAmCherry

1

¹ Brightness is calculated as (Extinction Coefficient * Quantum Yield) / 1000.

III. Experimental Protocols
Detailed methodologies for immunofluorescence, live-cell imaging, and specific super-

resolution techniques are provided below.

A. Protocol for Immunofluorescence with Abberior STAR
Dyes for STED Microscopy
This protocol is optimized for labeling fixed cells with Abberior STAR RED, STAR 635, or STAR

635P for STED imaging.

Materials:

Cells grown on #1.5H coverslips (170 µm thickness)
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Phosphate-Buffered Saline (PBS)

Fixative: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

Primary Antibody (specific to the target of interest)

Abberior STAR dye-conjugated Secondary Antibody (e.g., goat anti-mouse STAR RED)

Mounting Medium: Abberior Mount Solid Antifade or similar high refractive index medium

Procedure:

Cell Fixation:

Wash cells three times with pre-warmed PBS.

Fix with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilization:

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash three times with PBS.

Blocking:

Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific

binding.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
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Incubate the coverslips with the primary antibody solution for 1 hour at room temperature

or overnight at 4°C in a humidified chamber.

Wash three times with PBST for 5 minutes each.

Secondary Antibody Incubation:

Dilute the Abberior STAR dye-conjugated secondary antibody in Blocking Buffer (typically

1:100 to 1:500 dilution). Protect from light from this step onwards.

Incubate the coverslips with the secondary antibody solution for 1 hour at room

temperature in a humidified chamber.

Wash three times with PBST for 5 minutes each, followed by a final wash in PBS.

Mounting:

Carefully remove the coverslip from the washing buffer and wick away excess liquid.

Mount the coverslip onto a microscope slide with a drop of mounting medium.

Seal the edges with nail polish and allow to cure if necessary.

Imaging:

Image using a STED microscope equipped with appropriate excitation (e.g., 640 nm) and

depletion (e.g., 775 nm) lasers.

B. Protocol for Live-Cell STED Imaging with Abberior
LIVE Dyes
This protocol provides a general guideline for staining living cells with cell-permeable Abberior

LIVE RED mito for imaging mitochondria.

Materials:

Cells cultured in a glass-bottom dish suitable for live-cell imaging.
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Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

Abberior LIVE RED mito stock solution (e.g., 1 mM in DMSO).

Pre-warmed live-cell imaging medium.

Procedure:

Preparation of Staining Solution:

Prepare a fresh staining solution by diluting the Abberior LIVE RED mito stock solution in

pre-warmed live-cell imaging medium to a final concentration of 250-500 nM.[1] The

optimal concentration may vary depending on the cell type.[1]

Cell Staining:

Remove the cell culture medium and wash the cells once with pre-warmed live-cell

imaging medium.

Add the staining solution to the cells and incubate for 30 minutes at 37°C and 5% CO₂.

Washing:

Remove the staining solution and wash the cells three times with pre-warmed live-cell

imaging medium.

Imaging:

Image the cells immediately on a STED microscope equipped with a live-cell incubation

chamber (maintaining 37°C and 5% CO₂).[1]

Use appropriate excitation (e.g., 635 nm) and depletion (e.g., 775 nm) lasers.

C. Protocol for (d)STORM Imaging with CF® Dyes
This protocol is adapted for single-color (d)STORM imaging using CF®583R or CF®597R.

Materials:
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Immunolabeled sample on a coverslip (prepared as in Protocol A, using a CF® dye-

conjugated secondary antibody).

(d)STORM Imaging Buffer:

Tris-HCl-based buffer (e.g., 50 mM Tris, pH 8.0, 10 mM NaCl).

Oxygen Scavenging System: 5% (w/v) glucose, 0.8 mg/mL glucose oxidase, and 40

µg/mL catalase.

Thiol: 100 mM cysteamine (MEA).

Procedure:

Sample Mounting:

Mount the coverslip on a microscope slide with a small volume of freshly prepared

(d)STORM imaging buffer.

Seal the edges to prevent buffer evaporation and oxygen re-entry.

Imaging:

Use a STORM microscope with an appropriate laser for excitation (e.g., 561 nm for

CF®583R).

Illuminate the sample with high laser power to induce photoswitching of the CF® dye into

a dark state.

Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate

individual fluorophores.

Acquire a series of thousands of images (frames) to capture the emission of individual

blinking molecules.

Image Reconstruction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the acquired image series with a localization software (e.g., ThunderSTORM,

rapidSTORM) to determine the precise coordinates of each detected fluorophore.

Render the final super-resolution image from the localization data.

D. Protocol for Live-Cell PALM Imaging with PA-TagRFP
This protocol describes the steps for performing live-cell PALM imaging of proteins tagged with

PA-TagRFP.[2][3]

Materials:

Cells expressing the protein of interest fused to PA-TagRFP, cultured on a glass-bottom dish.

Live-cell imaging medium.

PALM microscope with lasers for photoactivation (e.g., 405 nm) and excitation (e.g., 561

nm).

Live-cell incubation chamber.

Procedure:

Cell Culture and Transfection:

Transfect cells with a plasmid encoding the PA-TagRFP fusion protein 24-48 hours before

imaging.

Imaging Preparation:

Replace the culture medium with fresh, pre-warmed live-cell imaging medium.

Place the dish on the microscope stage within the incubation chamber.

Imaging:

Use a low-power 405 nm laser to photoactivate a sparse subset of PA-TagRFP molecules.

[2]
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Simultaneously, excite the activated red form of PA-TagRFP with a 561 nm laser and

record the fluorescence of individual molecules until they photobleach.[2]

Repeat the activation and excitation cycle for thousands of frames to collect data from a

large population of molecules. The power of the activation laser can be gradually

increased during the acquisition to maintain a constant density of activated molecules.

Data Analysis:

Process the image stack to localize the center of each single-molecule fluorescence event

with high precision.

Reconstruct the super-resolution image by plotting the coordinates of all localized

molecules.

IV. Visualizing Signaling Pathways with "New Red"
Fluorophores
Super-resolution microscopy with "New Red" fluorophores has been instrumental in dissecting

the nanoscale organization and dynamics of signaling pathways. Below are simplified diagrams

of key signaling pathways that can be investigated, along with the corresponding DOT

language scripts for their generation.

A. T-Cell Receptor (TCR) Signaling Pathway
Super-resolution imaging has revealed the formation of protein clusters, or "microclusters,"

upon TCR activation, which are critical for signal initiation.[4]
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Caption: Simplified TCR signaling cascade initiated by antigen recognition.

B. Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
The dimerization and subsequent autophosphorylation of EGFR upon ligand binding are key

events that can be visualized at the single-molecule level.
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Caption: Core EGFR signaling pathway leading to cellular responses.
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C. Insulin Receptor Signaling Pathway
Super-resolution imaging can elucidate the clustering of insulin receptors and the subsequent

recruitment of downstream signaling molecules.
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Caption: Key steps in the insulin signaling pathway leading to glucose uptake.

V. Conclusion
The "New Red" fluorophores presented here offer significant advantages for super-resolution

microscopy, enabling researchers to probe cellular structures and dynamics with greater clarity

and for longer durations. The provided protocols and pathway examples serve as a starting

point for the application of these powerful tools in diverse areas of biological and biomedical

research, from fundamental cell biology to drug discovery. Careful selection of fluorophores

based on their quantitative properties and optimization of labeling and imaging protocols will be

key to achieving high-quality, high-resolution data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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